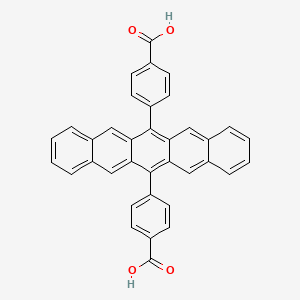
4,4'-(6,13-Dibromopentacendiyl)bis-Benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a molecular formula of C36H22O4 and a molecular weight of 518.56. This compound is particularly notable for its unique structure, which includes a pentacene core substituted with bromine atoms and benzoic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid typically involves the bromination of pentacene followed by the introduction of benzoic acid groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pentacene core.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pentacene core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzoic acid groups can undergo oxidation to form corresponding carboxylate salts.
Reduction Reactions: The compound can be reduced to form hydroxy derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: New derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Carboxylate salts of the benzoic acid groups.
Reduction Products: Hydroxy derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of semiconductors and photovoltaic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and benzoic acid groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. These interactions are crucial for its applications in semiconductors and photovoltaic devices, where the compound’s electronic properties are leveraged to enhance performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Oxybis(benzoic acid): Another aromatic compound with similar benzoic acid groups but different core structure.
4,4’-Bis(dichloroiodo)biphenyl: A compound with similar halogen substitution but different core structure.
4,4’-Bis(imidazolyl)diphenyl ether: A compound used in metal-organic frameworks with different functional groups.
Uniqueness
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid is unique due to its pentacene core substituted with bromine atoms and benzoic acid groups, which confer distinct electronic properties. This uniqueness makes it particularly valuable in the development of semiconductors and photovoltaic devices, where its specific structure and properties can be leveraged to enhance performance.
Propriétés
Formule moléculaire |
C36H22O4 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
4-[13-(4-carboxyphenyl)pentacen-6-yl]benzoic acid |
InChI |
InChI=1S/C36H22O4/c37-35(38)23-13-9-21(10-14-23)33-29-17-25-5-1-2-6-26(25)18-30(29)34(22-11-15-24(16-12-22)36(39)40)32-20-28-8-4-3-7-27(28)19-31(32)33/h1-20H,(H,37,38)(H,39,40) |
Clé InChI |
UIQRPZWOVWHJRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


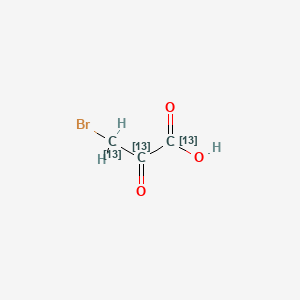
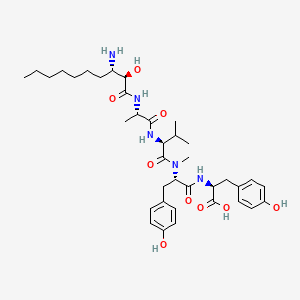
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
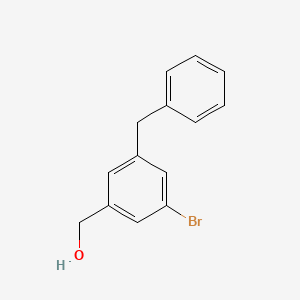

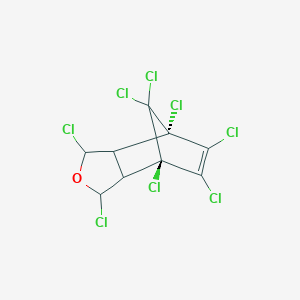
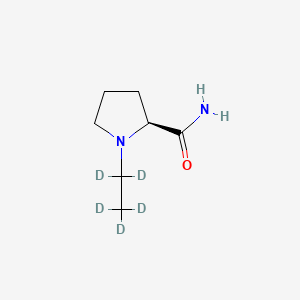
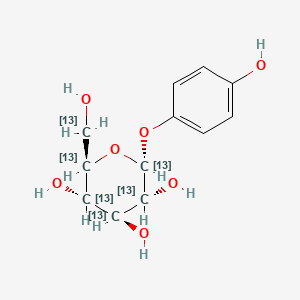
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
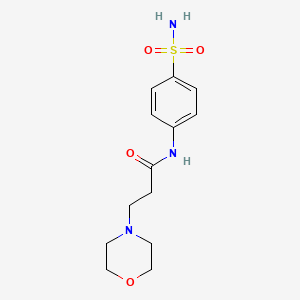
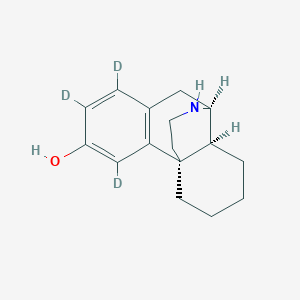
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
